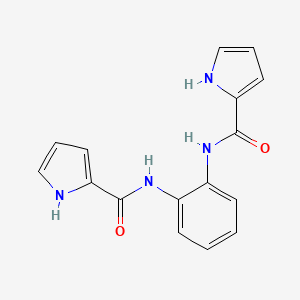![molecular formula C17H26O2 B14228118 2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate CAS No. 535931-20-5](/img/structure/B14228118.png)
2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate is an organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate typically involves the reaction of cyclopentadiene derivatives with appropriate alkylating agents under controlled conditions. One common method involves the use of cyclopentadiene and ethyl bromide in the presence of a strong base such as sodium hydride to form the diethyl-substituted cyclopentadiene intermediate. This intermediate is then reacted with prop-2-enoic acid or its derivatives to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl groups can be replaced by other substituents using reagents like alkyl halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bi(cyclopentylidene): A structurally related compound with similar bicyclic features.
2-Cyclopenten-1-one: Another related compound with a cyclopentene ring structure.
Uniqueness
2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate is unique due to its specific substitution pattern and the presence of the prop-2-enoate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
535931-20-5 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
[2-ethyl-5-(2-ethylcyclopentylidene)cyclopentyl] prop-2-enoate |
InChI |
InChI=1S/C17H26O2/c1-4-12-8-7-9-14(12)15-11-10-13(5-2)17(15)19-16(18)6-3/h6,12-13,17H,3-5,7-11H2,1-2H3 |
Clave InChI |
ZVFFTRKXKAUDRY-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(=C2CCCC2CC)C1OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)
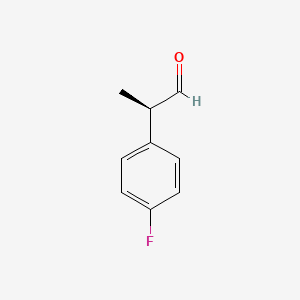
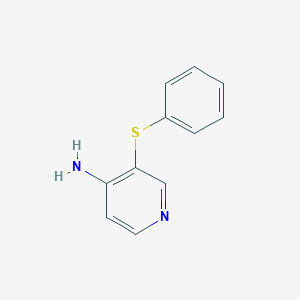
propanedioate](/img/structure/B14228060.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
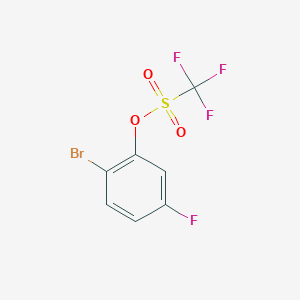
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
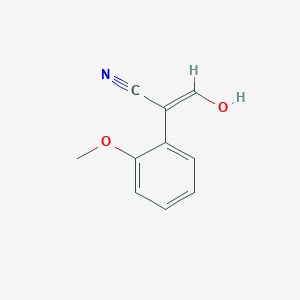
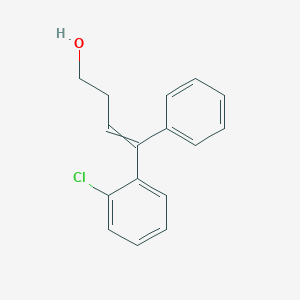
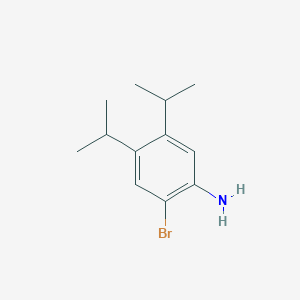
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
